
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II), also known as nickel salen, is a coordination complex of nickel with a bidentate salen ligand. It is a widely used catalyst in organic synthesis, with applications in the pharmaceutical, agrochemical and polymer industries. Nickel salen is also used in the preparation of polymers, dyes and pigments. The complex is also used in the preparation of polymeric materials, such as polyurethane, polyethylene, polypropylene and polystyrene.
Mécanisme D'action
Nickel salen is a bidentate ligand, meaning it binds to two metal atoms at the same time. The complex acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows the complex to act as a catalyst, speeding up the rate of a reaction. The complex also acts as an electron-pair donor, meaning it can donate electrons to other molecules. This allows the complex to act as a Lewis base, meaning it can accept electrons from other molecules.
Biochemical and Physiological Effects
Nickel salen has been shown to have several biochemical and physiological effects. The complex has been shown to have antioxidant activity, meaning it can scavenge free radicals and reduce oxidative damage. The complex has also been shown to have anti-inflammatory activity, meaning it can reduce inflammation in the body. The complex has also been shown to have antimicrobial activity, meaning it can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen in laboratory experiments is that it is relatively inexpensive and easy to obtain. The complex is also relatively stable, meaning it can be stored for long periods of time without degrading. The main limitation of using Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen in laboratory experiments is that it is not very soluble in water, meaning it may not be suitable for use in aqueous solutions.
Orientations Futures
There are many potential future directions for the use of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen. One potential application is in the field of drug delivery, where the complex could be used to deliver drugs to specific sites in the body. Another potential application is in the field of nanotechnology, where the complex could be used to create nanomaterials with specific properties. Other potential applications include the use of the complex in the production of polymers, dyes and pigments, and in the study of electrochemical reactions.
Méthodes De Synthèse
The synthesis of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen is typically carried out in an aqueous solution of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) chloride and the salen ligand. The reaction is typically carried out at a temperature of around 70°C. The reaction typically yields a solution of the Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) salen complex in water. The complex can then be isolated by precipitation or filtration.
Applications De Recherche Scientifique
Nickel salen is widely used in scientific research, particularly in the fields of catalysis and electrochemistry. The complex has been used in the study of the electrochemical oxidation of organic compounds, as well as the study of electrocatalytic reactions. Nickel salen has also been used in the study of the reduction of carbon dioxide to formic acid. Nickel salen has been used in the study of the electrochemical oxidation of alcohols, as well as the study of electrocatalytic reactions. Nickel salen has also been used in the study of the reduction of carbon dioxide to formic acid.
Propriétés
IUPAC Name |
nickel;2-[(2,3,4-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18;/h2*1-7,18H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINZEVQNRGXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

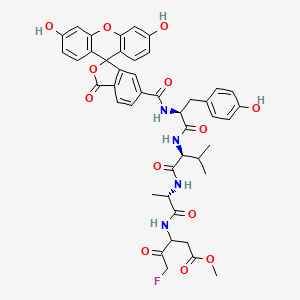
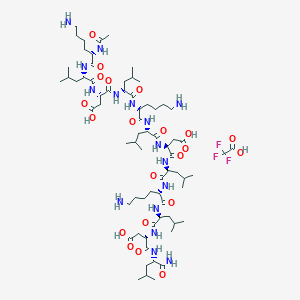




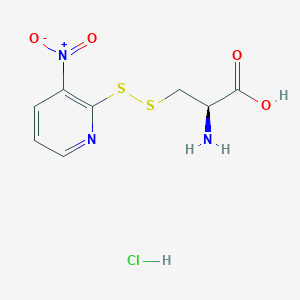
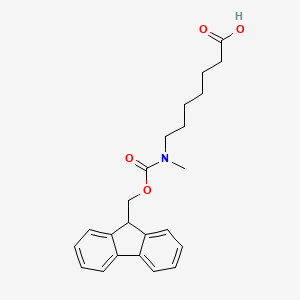
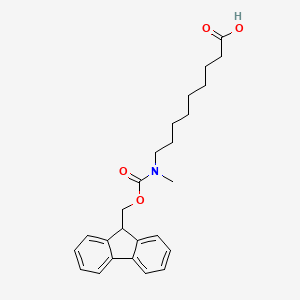
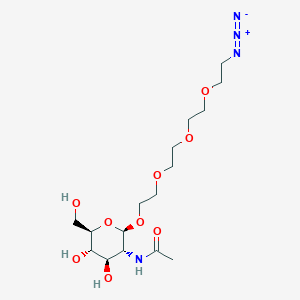
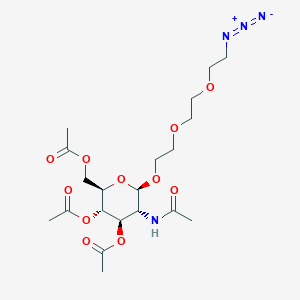

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
